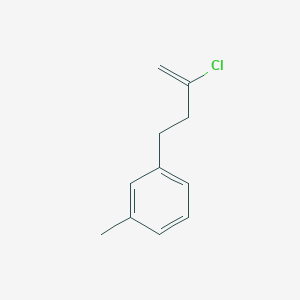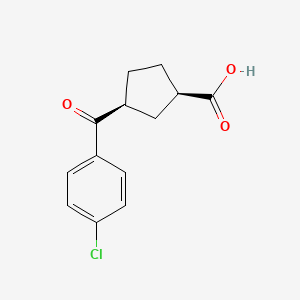
3-Methoxy-4'-n-pentylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4’-n-pentylbenzophenone, also known as (3-methoxyphenyl)(4-pentylphenyl)methanone, is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol . This compound belongs to the family of benzophenones, which are widely used in various industrial and scientific applications due to their ability to absorb ultraviolet (UV) radiation.
準備方法
Synthetic Routes and Reaction Conditions
3-Methoxy-4’-n-pentylbenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this method, anisole (methoxybenzene) reacts with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 3-Methoxy-4’-n-pentylbenzophenone often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high throughput .
化学反応の分析
Types of Reactions
3-Methoxy-4’-n-pentylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4’-n-pentylbenzophenone.
Reduction: Formation of 3-methoxy-4’-n-pentylbenzyl alcohol.
Substitution: Formation of various substituted benzophenone derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Methoxy-4’-n-pentylbenzophenone has several scientific research applications, including:
Chemistry: Used as a UV filter in sunscreens and other cosmetic products due to its ability to absorb UV radiation.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a photoprotective agent.
Industry: Utilized in the production of polymers, coatings, and other materials that require UV stability.
作用機序
The mechanism of action of 3-Methoxy-4’-n-pentylbenzophenone primarily involves its ability to absorb UV radiation. This absorption leads to the dissipation of energy as heat, thereby protecting underlying materials or skin from UV-induced damage . The compound may also interact with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative stress pathways, contributing to its antioxidant properties .
類似化合物との比較
Similar Compounds
4-Methoxybenzophenone: Similar in structure but lacks the pentyl group, making it less hydrophobic and potentially less effective as a UV filter.
4-Hydroxy-3-methoxybenzophenone: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which may enhance its UV-absorbing properties but also increase its molecular weight.
Uniqueness
3-Methoxy-4’-n-pentylbenzophenone is unique due to the presence of both a methoxy group and a pentyl group, which confer specific chemical and physical properties. The methoxy group enhances its UV-absorbing capability, while the pentyl group increases its hydrophobicity, making it more suitable for applications in non-polar environments and formulations .
特性
IUPAC Name |
(3-methoxyphenyl)-(4-pentylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-7-15-10-12-16(13-11-15)19(20)17-8-6-9-18(14-17)21-2/h6,8-14H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOJWPKJPIUGGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641477 |
Source


|
| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-68-2 |
Source


|
| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)
